2-Benzylidenecyclopentanone

Catalog No.
S6891105
CAS No.
5679-13-0
M.F
C12H12O
M. Wt
172.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Benzylidenecyclopentanone

CAS Number

5679-13-0

Product Name

2-Benzylidenecyclopentanone

IUPAC Name

(2Z)-2-benzylidenecyclopentan-1-one

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

InChI

InChI=1S/C12H12O/c13-12-8-4-7-11(12)9-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2/b11-9-

InChI Key

ZFJFROHCPHULKY-LUAWRHEFSA-N

SMILES

C1CC(=CC2=CC=CC=C2)C(=O)C1

Canonical SMILES

C1CC(=CC2=CC=CC=C2)C(=O)C1

Isomeric SMILES

C1C/C(=C/C2=CC=CC=C2)/C(=O)C1

2-Benzylidenecyclopentanone is an organic compound characterized by the formula C₁₂H₁₂O. It features a cyclopentanone ring with a benzylidene group attached at the second position. This compound exhibits a unique structure that contributes to its reactivity and biological activity. The molecular structure includes a carbonyl group (C=O) and an alkene (C=C) due to the presence of the benzylidene moiety, which enhances its potential for various

  • Aldol Condensation: This compound can undergo aldol condensation, where it reacts with other carbonyl compounds to form larger β-hydroxy ketones or aldehydes, which can further dehydrate to yield α,β-unsaturated carbonyl compounds .
  • Photocyclization: Under irradiation, 2-benzylidenecyclopentanone can undergo photocyclization to yield complex cyclic structures, such as cyclopenta[b]quinolines, highlighting its utility in synthetic organic chemistry .
  • Dithiocarbamic Acid Reaction: The compound reacts with dithiocarbamic acid under acidic conditions to form thiazine derivatives, showcasing its versatility in forming heterocyclic compounds .

Research indicates that 2-benzylidenecyclopentanone and its derivatives exhibit various biological activities:

  • Antimicrobial Properties: Some derivatives have shown promising antimicrobial activity against various bacterial strains, making them candidates for pharmaceutical applications .
  • Antioxidant Activity: Studies suggest that compounds derived from 2-benzylidenecyclopentanone possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
  • Potential Anticancer Activity: Preliminary studies indicate that certain derivatives may exhibit anticancer properties, warranting further investigation into their mechanisms of action and therapeutic potential .

Several methods are employed for synthesizing 2-benzylidenecyclopentanone:

  • Aldol Condensation: This method involves the reaction of cyclopentanone with benzaldehyde in the presence of a base catalyst, leading to the formation of 2-benzylidenecyclopentanone .
  • Irradiation Techniques: The use of UV irradiation on substituted oximes derived from 2-benzylidenecyclopentanone has been explored to synthesize various alkoxy and hydroxy derivatives efficiently .
  • Reflux Methods: A common laboratory technique involves heating a mixture of cyclopentanone and benzaldehyde under reflux conditions, often using solvents like ethanol or dioxane to facilitate the reaction .

2-Benzylidenecyclopentanone finds applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Dyes and Pigments: Modified derivatives are utilized in dye chemistry due to their ability to absorb light and impart color .
  • Material Science: Its derivatives are explored for use in photopolymerization processes, particularly in two-photon polymerization techniques for creating advanced materials .

Studies on interaction mechanisms involving 2-benzylidenecyclopentanone reveal interesting insights:

  • Reactivity with Nucleophiles: The carbonyl group in 2-benzylidenecyclopentanone is susceptible to nucleophilic attack, allowing it to participate in various nucleophilic addition reactions. This property is exploited in synthesizing diverse chemical entities .
  • Complex Formation: The compound can form complexes with transition metals, which may alter its reactivity and stability, offering pathways for catalysis in organic reactions .

Several compounds share structural similarities with 2-benzylidenecyclopentanone. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-Benzylidene-1-indanoneIndanone derivativeMore rigid structure due to fused ring system
2-Benzylidene-3-cyclohexenoneCyclohexenone derivativeExhibits different reactivity patterns due to ring strain
4-Benzylidene-cyclohexanoneCyclohexanone derivativeDifferent substitution pattern affecting biological activity

The uniqueness of 2-benzylidenecyclopentanone lies in its specific cyclopentane framework combined with the benzylidene group, which influences its reactivity and biological properties differently compared to its analogs.

XLogP3

2.5

Hydrogen Bond Acceptor Count

1

Exact Mass

172.088815002 g/mol

Monoisotopic Mass

172.088815002 g/mol

Heavy Atom Count

13

Dates

Last modified: 02-18-2024

Explore Compound Types